N-Ethyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]prop-2-enamide
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Overview
Description
N-Ethyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]prop-2-enamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as ETP-46464 and has been extensively studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of ETP-46464 involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidines. By inhibiting this enzyme, ETP-46464 prevents the synthesis of DNA and RNA, ultimately leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have a significant impact on the metabolism of cancer cells, leading to the inhibition of cell growth and proliferation. Additionally, ETP-46464 has been shown to have anti-inflammatory effects, which may make it a potential treatment option for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of ETP-46464 is its specificity for DHODH, which makes it a potentially effective treatment option for diseases that involve the overproduction of pyrimidines. However, the use of ETP-46464 in lab experiments may be limited by its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for the study of ETP-46464. One potential application is in the development of new cancer treatments, as ETP-46464 has shown promising results in inhibiting the growth of cancer cells. Additionally, further research may be needed to fully understand the potential applications of ETP-46464 in the treatment of inflammatory diseases. Finally, the development of new synthetic compounds based on the structure of ETP-46464 may lead to the development of more effective treatments for a wide range of diseases.
Synthesis Methods
The synthesis of ETP-46464 involves several steps, including the reaction of 2-aminopyrimidine with ethyl acrylate, followed by the reaction of the resulting compound with thioacetamide. The final step involves the reaction of the resulting compound with ethyl iodide to yield ETP-46464.
Scientific Research Applications
ETP-46464 has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, ETP-46464 has been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
properties
IUPAC Name |
N-ethyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-3-10(16)15(4-2)7-9-13-8-5-6-18-11(8)12(17)14-9/h3,5-6H,1,4,7H2,2H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMIUEKZMQRGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC2=C(C(=O)N1)SC=C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-((4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)acrylamide |
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